

An In-depth Technical Guide to 3-(4-Aminophenyl)propionic Acid

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Compound of Interest

Compound Name: 3-(4-Aminophenyl)propionic acid

Cat. No.: B1265867

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CAS Number: 2393-17-1

This technical guide provides a comprehensive overview of **3-(4-Aminophenyl)propionic acid**, a versatile bifunctional molecule with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

3-(4-Aminophenyl)propionic acid, also known as 4-aminohydrocinnamic acid, is a solid organic compound at room temperature.[1] Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine group, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-(4-Aminophenyl)propionic Acid



Property	Value	Source(s)
CAS Number	2393-17-1	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Melting Point	133-137 °C	[1][2][3]
Boiling Point	351 °C	[4]
Density	1.217 g/cm ³	[4]
Appearance	Solid	[1]
Solubility	Soluble in Methanol	[4]
InChI	1S/C9H11NO2/c10-8-4-1-7(2- 5-8)3-6-9(11)12/h1-2,4- 5H,3,6,10H2,(H,11,12)	[1]
InChIKey	WXOHKMNWMKZMND- UHFFFAOYSA-N	[1]
SMILES	Nc1ccc(CCC(O)=O)cc1	[1]

Spectroscopic Data

The structural features of **3-(4-Aminophenyl)propionic acid** can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-(4-Aminophenyl)propionic Acid



Technique	Data	Source(s)
¹ H NMR	Chemical shifts (ppm) are available.	[5]
¹³ C NMR	Chemical shifts (ppm) are available.	[6]
Infrared (IR)	IR spectrum is available, showing characteristic functional group absorptions.	[7]
Mass Spectrometry (MS)	Predicted m/z values for various adducts: [M+H]+: 166.08626, [M+Na]+: 188.06820, [M-H]-: 164.07170.	[8]

Synthesis

A common and effective method for the synthesis of **3-(4-Aminophenyl)propionic acid** involves the reduction of its nitro precursor, **3-(4-nitrophenyl)propionic acid**. This two-step process typically starts with the nitration of a suitable phenylpropanoid derivative followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-(4-Aminophenyl)propionic Acid

Step 1: Synthesis of 3-(4-Nitrophenyl)propionic Acid

A detailed experimental protocol for the synthesis of 3-(4-nitrophenyl)propionic acid (CAS 16642-79-8) is a prerequisite for the synthesis of the target molecule.[9][10] While a specific, detailed protocol is not readily available in the provided search results, a general procedure would involve the nitration of 3-phenylpropionic acid using a mixture of nitric acid and sulfuric acid.

Step 2: Reduction of 3-(4-Nitrophenyl)propionic Acid to 3-(4-Aminophenyl)propionic Acid

Foundational & Exploratory





The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.[11][12]

Materials:

- 3-(4-Nitrophenyl)propionic acid
- Palladium on carbon (Pd/C, 5-10 mol%)
- Methanol or Ethanol
- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.
- Carefully add the Pd/C catalyst to the solution.
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.



- Wash the filter cake with a small amount of the solvent used for the reaction.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(4-Aminophenyl)propionic acid.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the final product with high purity.
- Characterization: The identity and purity of the synthesized **3-(4-Aminophenyl)propionic acid** should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by comparing its melting point to the literature value.

Applications in Drug Discovery: A Key Linker in PROTACs

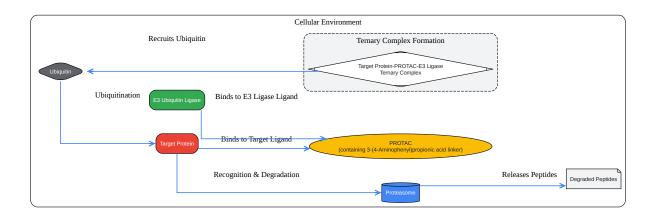
A significant application of **3-(4-Aminophenyl)propionic acid** is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][14][15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[13][14]

The structure of **3-(4-Aminophenyl)propionic acid** is well-suited for this role. The carboxylic acid group can be readily coupled to a ligand that binds to an E3 ubiquitin ligase, while the amino group can be functionalized to attach a ligand for the target protein of interest. This modularity allows for the rational design and synthesis of a wide range of PROTACs targeting various disease-related proteins.

The PROTAC Mechanism

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.





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